molecular formula C15H14ClN3O3S B2534360 Methyl 4-(5-chloro-2-(ethylthio)pyrimidine-4-carboxamido)benzoate CAS No. 879931-11-0

Methyl 4-(5-chloro-2-(ethylthio)pyrimidine-4-carboxamido)benzoate

Cat. No. B2534360
CAS RN: 879931-11-0
M. Wt: 351.81
InChI Key: BQAOHBXDCNPQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(5-chloro-2-(ethylthio)pyrimidine-4-carboxamido)benzoate” is a chemical compound with a molecular weight of 351.81 . It is also known by its IUPAC name "methyl 4-({[5-chloro-2-(ethylsulfanyl)-4-pyrimidinyl]carbonyl}amino)benzoate" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The InChI code for this compound is "1S/C15H14ClN3O3S/c1-3-23-15-17-8-11(16)12(19-15)13(20)18-10-6-4-9(5-7-10)14(21)22-2/h4-8H,3H2,1-2H3,(H,18,20)" . This indicates the molecular structure and connectivity of the atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 60-63 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

properties

IUPAC Name

methyl 4-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-3-23-15-17-8-11(16)12(19-15)13(20)18-10-6-4-9(5-7-10)14(21)22-2/h4-8H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAOHBXDCNPQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(5-chloro-2-(ethylthio)pyrimidine-4-carboxamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.